molecular formula C14H16FNO3 B2736275 N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide CAS No. 2418716-32-0

N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide

Cat. No.: B2736275
CAS No.: 2418716-32-0
M. Wt: 265.284
InChI Key: KXIMKOVWZGKMHL-UHFFFAOYSA-N
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Description

N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide is a chemical compound with the molecular formula C14H16FNO3 and a molecular weight of 265.284 g/mol. This compound is characterized by the presence of a fluorophenyl group, an oxane ring, and an oxirane ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide involves several steps. One common method includes the reaction of 3-fluorophenyl oxirane with oxan-4-ylamine under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(3-Fluorophenyl)oxan-4-yl]oxirane-2-carboxamide can be compared with other similar compounds, such as:

    N-[4-(3-Chlorophenyl)oxan-4-yl]oxirane-2-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    N-[4-(3-Methylphenyl)oxan-4-yl]oxirane-2-carboxamide:

    N-[4-(3-Bromophenyl)oxan-4-yl]oxirane-2-carboxamide: The bromine atom introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can significantly impact its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-[4-(3-fluorophenyl)oxan-4-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-11-3-1-2-10(8-11)14(4-6-18-7-5-14)16-13(17)12-9-19-12/h1-3,8,12H,4-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIMKOVWZGKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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